molecular formula C11H14O3 B13995139 (3-Methoxyphenyl)methyl propanoate CAS No. 6942-60-5

(3-Methoxyphenyl)methyl propanoate

Cat. No.: B13995139
CAS No.: 6942-60-5
M. Wt: 194.23 g/mol
InChI Key: SZDPHNWSYRXYOI-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)methyl propanoate is an organic compound with the molecular formula C11H14O3. It is an ester formed from the reaction of 3-methoxybenzyl alcohol and propanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxyphenyl)methyl propanoate typically involves the esterification reaction between 3-methoxybenzyl alcohol and propanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of biocatalysts, such as lipases, can be employed to achieve enantioselective synthesis of the ester, which is particularly useful in the production of optically pure compounds for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)methyl propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-hydroxybenzyl propanoate.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 3-methoxybenzyl alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: 3-Hydroxybenzyl propanoate

    Reduction: 3-Methoxybenzyl alcohol

    Substitution: Halogenated derivatives of this compound

Scientific Research Applications

(3-Methoxyphenyl)methyl propanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Methoxyphenyl)methyl propanoate largely depends on its interaction with biological targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The methoxy group can also participate in hydrogen bonding with biological macromolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methoxybenzoate
  • Ethyl 3-methoxybenzoate
  • Propyl 3-methoxybenzoate

Uniqueness

(3-Methoxyphenyl)methyl propanoate is unique due to its specific ester linkage and the presence of the methoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Properties

CAS No.

6942-60-5

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(3-methoxyphenyl)methyl propanoate

InChI

InChI=1S/C11H14O3/c1-3-11(12)14-8-9-5-4-6-10(7-9)13-2/h4-7H,3,8H2,1-2H3

InChI Key

SZDPHNWSYRXYOI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC1=CC(=CC=C1)OC

Origin of Product

United States

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